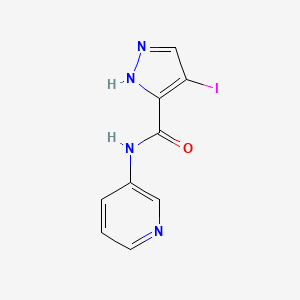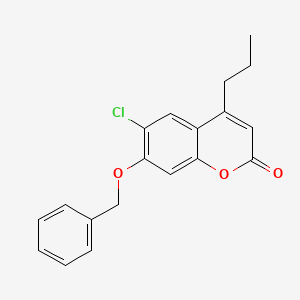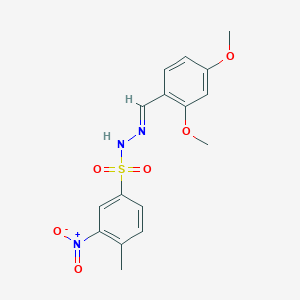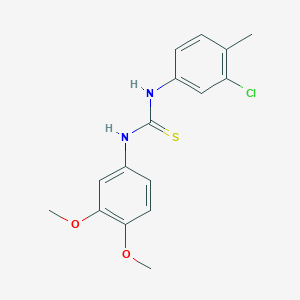
2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(5-methyl-2-pyridinyl)-3-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MPF and is synthesized using specific methods. MPF has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of MPF is not fully understood, but studies have suggested that it works by inhibiting specific enzymes and pathways in cells. MPF has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, MPF has been shown to modulate specific signaling pathways in cells, leading to its potential use as a treatment for neurological disorders.
Biochemical and Physiological Effects:
MPF has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate specific signaling pathways in cells. Additionally, MPF has been shown to have antioxidant properties, which can protect cells from oxidative damage. Furthermore, MPF has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
実験室実験の利点と制限
MPF has several advantages and limitations for lab experiments. One of the advantages is that it can be synthesized using specific methods, which allows for the production of large quantities of the compound. Additionally, MPF has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one of the limitations of MPF is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
将来の方向性
There are numerous future directions for further research on MPF. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of MPF and its effects on specific signaling pathways in cells. Furthermore, future research should focus on the potential use of MPF as a treatment for various diseases, including cancer and neurological disorders. Finally, the development of new derivatives of MPF could lead to the discovery of more potent and effective compounds with potential therapeutic applications.
合成法
MPF is synthesized using a specific method that involves several steps. The first step involves the reaction of 2-acetylpyridine with furfural in the presence of a catalyst. This reaction leads to the formation of 2-(furan-3-yl)-N-methylpyridin-5-amine. The second step involves the reaction of this intermediate with methyl iodide, which leads to the formation of MPF. The overall synthesis method of MPF is a two-step reaction, which involves the use of specific reagents and catalysts.
科学的研究の応用
MPF has numerous scientific research applications, including its potential use as an anticancer agent. Studies have shown that MPF can inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, MPF has been studied for its potential use as an anti-inflammatory agent, as it can reduce inflammation in various tissues. Furthermore, MPF has been investigated for its potential use as an antiviral agent and as a treatment for neurological disorders.
特性
IUPAC Name |
2-methyl-N-(5-methylpyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-11(13-7-8)14-12(15)10-5-6-16-9(10)2/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGPXBWWMTXVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)

![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)
![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)


![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)